N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-(thiophen-2-yl)thiazole-5-carboxamide
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Description
N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-(thiophen-2-yl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C20H16N4OS3 and its molecular weight is 424.56. The purity is usually 95%.
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Biological Activity
N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-(thiophen-2-yl)thiazole-5-carboxamide is a complex organic compound notable for its diverse biological activities. Its unique structural features, which include imidazo[2,1-b]thiazole and thiazole moieties, suggest potential applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.
Structural Characteristics
The compound's structure can be represented as follows:
Property | Details |
---|---|
IUPAC Name | This compound |
Molecular Formula | C18H16N4OS2 |
Molecular Weight | 372.47 g/mol |
Anticancer Activity
Research indicates that compounds containing imidazo[2,1-b]thiazole and thiazole structures exhibit significant anticancer properties. For instance:
- Cytotoxicity Assays : In vitro studies have shown that derivatives of thiazole demonstrate potent cytotoxic effects against various cancer cell lines. A study reported that thiazole derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin against MDA-MB231 and HeLa cells .
These findings suggest that the unique arrangement of functional groups in this compound may enhance its binding affinity to specific biological targets, contributing to its anticancer efficacy.
Antimicrobial Activity
The compound also demonstrates antimicrobial properties. Various thiazole derivatives have been evaluated for their effectiveness against bacterial and fungal strains.
- Inhibition Zones : The antimicrobial activity was assessed by measuring the diameter of inhibition zones in mm against selected pathogens. For example:
Compound | Pathogen Type | Inhibition Zone (mm) | Reference |
---|---|---|---|
Compound A | Gram-positive bacteria | 15 | |
Compound B | Fungi | 20 |
These results indicate that the thiazole moiety significantly contributes to the antimicrobial activity of the compound.
The mechanisms underlying the biological activities of this compound are multifaceted:
- DNA Interaction : Some studies suggest that thiazole derivatives can intercalate with DNA, leading to cytotoxic effects through DNA damage and subsequent apoptosis in cancer cells .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation and survival pathways.
- Reactive Oxygen Species (ROS) : Induction of oxidative stress through ROS generation has been proposed as a mechanism for the anticancer activity of similar compounds.
Case Studies
Several studies have highlighted the potential of similar compounds in clinical settings:
Properties
IUPAC Name |
N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4OS3/c1-12-17(28-19(21-12)16-7-4-9-26-16)18(25)22-14-6-3-2-5-13(14)15-11-24-8-10-27-20(24)23-15/h2-7,9,11H,8,10H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZTOFTOHLSTGTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)C(=O)NC3=CC=CC=C3C4=CN5CCSC5=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.